molecular formula C15H24N2 B14275008 N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline CAS No. 131416-75-6

N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline

Cat. No.: B14275008
CAS No.: 131416-75-6
M. Wt: 232.36 g/mol
InChI Key: QOOHYQJBJGIIDT-UHFFFAOYSA-N
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Description

N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline is a compound that features a piperidine ring attached to an aniline moiety through an ethyl chain. This compound is part of the piperidine derivatives, which are known for their significant roles in pharmaceuticals and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline typically involves the reaction of 4-(2-bromoethyl)piperidine with N,N-dimethylaniline under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction conditions include heating the mixture to a temperature of around 100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]pyridine
  • N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]benzene
  • N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]quinoline

Uniqueness

N,N-Dimethyl-4-[2-(piperidin-4-yl)ethyl]aniline is unique due to its specific structure, which combines the properties of both piperidine and aniline. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .

Properties

CAS No.

131416-75-6

Molecular Formula

C15H24N2

Molecular Weight

232.36 g/mol

IUPAC Name

N,N-dimethyl-4-(2-piperidin-4-ylethyl)aniline

InChI

InChI=1S/C15H24N2/c1-17(2)15-7-5-13(6-8-15)3-4-14-9-11-16-12-10-14/h5-8,14,16H,3-4,9-12H2,1-2H3

InChI Key

QOOHYQJBJGIIDT-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)CCC2CCNCC2

Origin of Product

United States

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